Cas no 2229850-63-7 (1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine)
1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazol-3-amine, 1-[2-(difluoromethyl)-4-pyridinyl]-
- 1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine
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- MDL: MFCD32663195
- Inchi: 1S/C9H8F2N4/c10-9(11)7-5-6(1-3-13-7)15-4-2-8(12)14-15/h1-5,9H,(H2,12,14)
- InChI Key: GNJYUJWFBIUJMB-UHFFFAOYSA-N
- SMILES: N1(C2C=CN=C(C(F)F)C=2)C=CC(N)=N1
Experimental Properties
- Density: 1.46±0.1 g/cm3(Predicted)
- Boiling Point: 376.3±42.0 °C(Predicted)
- pka: 2.75±0.10(Predicted)
1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26619659-0.05g |
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine |
2229850-63-7 | 95.0% | 0.05g |
$312.0 | 2025-03-20 | |
| Enamine | EN300-26619659-0.1g |
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine |
2229850-63-7 | 95.0% | 0.1g |
$466.0 | 2025-03-20 | |
| Enamine | EN300-26619659-0.25g |
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine |
2229850-63-7 | 95.0% | 0.25g |
$666.0 | 2025-03-20 | |
| Enamine | EN300-26619659-0.5g |
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine |
2229850-63-7 | 95.0% | 0.5g |
$1046.0 | 2025-03-20 | |
| Enamine | EN300-26619659-1.0g |
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine |
2229850-63-7 | 95.0% | 1.0g |
$1343.0 | 2025-03-20 | |
| Enamine | EN300-26619659-2.5g |
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine |
2229850-63-7 | 95.0% | 2.5g |
$2631.0 | 2025-03-20 | |
| Enamine | EN300-26619659-5.0g |
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine |
2229850-63-7 | 95.0% | 5.0g |
$3894.0 | 2025-03-20 | |
| Enamine | EN300-26619659-10.0g |
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine |
2229850-63-7 | 95.0% | 10.0g |
$5774.0 | 2025-03-20 | |
| 1PlusChem | 1P0288LC-50mg |
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine |
2229850-63-7 | 95% | 50mg |
$448.00 | 2023-12-18 | |
| 1PlusChem | 1P0288LC-100mg |
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine |
2229850-63-7 | 95% | 100mg |
$638.00 | 2023-12-18 |
1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine
Research Brief on 1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine (CAS: 2229850-63-7): Recent Advances and Applications
The compound 1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine (CAS: 2229850-63-7) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyridine-pyrazole scaffold and difluoromethyl substitution, has garnered significant attention due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate or active pharmacophore in the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of derivatives containing the 1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine moiety on specific kinase targets implicated in cancer progression. The research demonstrated that this compound exhibits high selectivity and potency against certain tyrosine kinases, with IC50 values in the nanomolar range. Molecular docking studies further revealed that the difluoromethyl group plays a critical role in enhancing binding affinity through favorable interactions with hydrophobic pockets in the target proteins.
In the context of antimicrobial research, a recent patent application (WO2023056789) disclosed the use of 2229850-63-7 as a building block for developing novel antibacterial agents. The patent highlights the compound's ability to disrupt bacterial cell wall synthesis when incorporated into specific molecular architectures. This finding is particularly relevant given the growing need for new antibiotics to combat drug-resistant pathogens.
From a synthetic chemistry perspective, several innovative routes have been developed for the efficient production of 1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine. A 2024 publication in Organic Process Research & Development described a scalable, cost-effective synthesis with improved yield (78%) and purity (>99%) compared to previous methods. The optimized protocol employs a novel palladium-catalyzed cross-coupling step that significantly reduces the formation of byproducts.
Pharmacokinetic studies of related compounds containing the 2229850-63-7 core have shown favorable drug-like properties, including good oral bioavailability and metabolic stability. These characteristics make it an attractive scaffold for further medicinal chemistry optimization. Current research efforts are focused on exploring its potential in targeted protein degradation (PROTACs) and covalent inhibitor design, leveraging the reactivity of the pyrazole nitrogen and the electronic effects of the difluoromethyl group.
As the understanding of this compound's biological activities and synthetic accessibility continues to grow, 1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine is poised to play an increasingly important role in the development of next-generation therapeutics. Future research directions may include investigating its applications in immuno-oncology, neurodegenerative diseases, and as a versatile building block for fragment-based drug discovery.
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